molecular formula C10H16Si B1330435 P-Tolyltrimethylsilane CAS No. 3728-43-6

P-Tolyltrimethylsilane

Cat. No. B1330435
CAS RN: 3728-43-6
M. Wt: 164.32 g/mol
InChI Key: QGHURGPPCGMAMZ-UHFFFAOYSA-N
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Patent
US07880025B2

Procedure details

In a 150-ml Schlenk flask, 1.18 g (4.5 mmol) of ruthenium chloride trihydrate, 5.6 g (22.5 mmol) of triisopropyl(4-methyl-1,4-cyclohexadienyl)silane, 0.38 g (4.5 mmol) of NaHCO3, and 11 ml of 2-methoxyethanol were added, and the mixture was allowed to react for 9 hours at 130° C. Subsequently, the mixture was left to cool to room temperature, and precipitated crystals were filtered. Thus, 1.4 g of objective [RuCl2 (4-(triisopropylsilyl)toluene)]2 was obtained at a yield of 73.0%.
Name
triisopropyl(4-methyl-1,4-cyclohexadienyl)silane
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:15](C)C)([CH:12](C)C)[C:5]1[CH2:10][CH:9]=[C:8]([CH3:11])[CH2:7][CH:6]=1)(C)C.C([O-])(O)=O.[Na+]>O.O.O.[Ru](Cl)(Cl)Cl.COCCO>[CH3:1][Si:4]([CH3:12])([CH3:15])[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
triisopropyl(4-methyl-1,4-cyclohexadienyl)silane
Quantity
5.6 g
Type
reactant
Smiles
C(C)(C)[Si](C1=CCC(=CC1)C)(C(C)C)C(C)C
Name
Quantity
0.38 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.18 g
Type
catalyst
Smiles
O.O.O.[Ru](Cl)(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 9 hours at 130° C
Duration
9 h
WAIT
Type
WAIT
Details
Subsequently, the mixture was left
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Name
Type
product
Smiles
C[Si](C1=CC=C(C=C1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.